molecular formula C14H20ClN3 B12218394 N-[(1-ethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride

N-[(1-ethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride

Cat. No.: B12218394
M. Wt: 265.78 g/mol
InChI Key: QPDLMPUXENYCKU-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride is a compound that belongs to the class of organic compounds known as phenylethylamines. This compound is characterized by the presence of a phenylethylamine backbone, which is substituted with an ethylpyrazolyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting ethylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.

    Alkylation: The resulting pyrazole is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the phenylethylamine moiety.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylpyrazolyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its structural similarity to natural neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound mimics the action of natural neurotransmitters, binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylpyrazolyl group enhances its binding affinity to certain receptors, making it a valuable compound for research in neuropharmacology.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-2-17-12-14(11-16-17)10-15-9-8-13-6-4-3-5-7-13;/h3-7,11-12,15H,2,8-10H2,1H3;1H

InChI Key

QPDLMPUXENYCKU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCCC2=CC=CC=C2.Cl

Origin of Product

United States

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